molecular formula C17H15FN2O3 B2516714 1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea CAS No. 2034565-52-9

1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea

Cat. No. B2516714
CAS RN: 2034565-52-9
M. Wt: 314.316
InChI Key: HBUCZJJNJOPCCW-UHFFFAOYSA-N
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Description

The compound "1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea" is a urea derivative characterized by the presence of a bifuran moiety and a fluorobenzyl group. Urea derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. The bifuran component suggests potential for unique chemical properties and interactions, while the fluorobenzyl group could contribute to the compound's bioactivity and pharmacokinetic properties.

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. In the context of the provided papers, similar compounds have been synthesized using various substituted phenyl isocyanates and amines. For example, 1-isocyanatoadamantane was prepared by reacting diphenylphosphoryl azide with carboxylic acid , and other ureas were synthesized by condensation reactions under mild conditions . These methods could potentially be adapted for the synthesis of "1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of urea derivatives can be determined using techniques such as X-ray diffraction, as demonstrated in the synthesis of a thiadiazolyl urea derivative . The crystal structure provides insights into the molecular conformation, hydrogen bonding, and potential interactions such as π-π stacking. These structural features are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions due to their functional groups. The presence of the urea moiety allows for hydrogen bonding interactions, which can be essential for biological activity. The papers provided do not detail specific reactions for "1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea," but similar compounds have shown potential as inhibitors of RNA virus replication and human soluble epoxide hydrolase , suggesting that the compound may also engage in biologically relevant chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like fluorine can affect these properties by altering the compound's polarity and electronic distribution. The provided papers do not offer specific data on the physical and chemical properties of "1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea," but similar compounds have been evaluated for their anti-microbial activity and cytotoxicity , indicating that these properties are significant for their biological applications.

Scientific Research Applications

Chemical and Isotope Labeling Another application is observed in the synthesis of deuterium-labeled derivatives, such as 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, for use as internal standards in LC–MS analysis. This showcases the compound's importance in creating labeled molecules for accurate and precise analytical measurements, especially in pharmacokinetics studies, providing insights into drug distribution and metabolism (Liang et al., 2020).

Polymer Chemistry Research in polymer chemistry has explored the cocondensation of urea with methylolphenols under acidic conditions, revealing the potential of urea derivatives in forming various polymeric structures. These findings underscore the versatility of urea compounds in polymer synthesis, offering pathways to new materials with tailored properties (Tomita & Hse, 1992).

Neuropeptide Antagonist Development The compound's application extends to the development of neuropeptide S (NPS) antagonists. Structure-activity relationship studies of urea derivatives have identified specific structural features critical for antagonist activity. This research contributes to the understanding of neurochemical pathways and the development of therapeutic agents targeting neuropeptide receptors (Zhang et al., 2008).

Metal-Organic Frameworks (MOFs) Urea derivatives have been utilized in the self-assembly of metal-organic cages, demonstrating their role in the formation of complex structures with potential applications in catalysis, gas storage, and separation technologies. Such research highlights the utility of these compounds in constructing advanced materials with highly specific functions (Yi et al., 2012).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c18-13-5-3-12(4-6-13)10-19-17(21)20-11-14-7-8-16(23-14)15-2-1-9-22-15/h1-9H,10-11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUCZJJNJOPCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea

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